BenchChemオンラインストアへようこそ!

PDE5-IN-9

PDE5 inhibition IC50 Enzyme Assay

PDE5-IN-9 is a quinazoline-based PDE5 inhibitor (IC50 11.2 µM) with unique interactions at Gln817, Tyr612, and Ala767, distinct from clinical PDE5 inhibitors. Ideal for SAR, probe studies, and assay controls. Ensure purity ≥98% for reproducible results.

Molecular Formula C18H14N4S
Molecular Weight 318.4 g/mol
Cat. No. B7469571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE5-IN-9
Molecular FormulaC18H14N4S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4
InChIInChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22)
InChIKeyLOPGUWAPDVMPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDE5-IN-9 for Procurement: A Quinazoline-Core PDE5 Inhibitor with Defined In Vitro Activity


PDE5-IN-9 (CAS 157862-84-5), also known as Compound 59, is a phosphodiesterase-5 (PDE5) inhibitor with a quinazoline core structure [1]. It is characterized by an in vitro IC50 of 11.2 μM for PDE5 inhibition . Molecular docking studies have identified specific interactions with amino acid residues Gln817, Tyr612, and Ala767 within the PDE5 catalytic domain [1]. The compound's chemical identity is defined by the molecular formula C18H14N4S and a molecular weight of 318.40 g/mol .

Why PDE5-IN-9 Cannot Be Interchanged with Potent, Clinically Approved PDE5 Inhibitors in Research


Procurement decisions for PDE5 inhibitors in research cannot be made by simply selecting the most potent or clinically validated compound. PDE5-IN-9, with a micromolar IC50 of 11.2 μM , exhibits a vastly different potency profile compared to nanomolar-range clinical PDE5 inhibitors like vardenafil (IC50: 0.091 nM) and sildenafil (IC50: 3.7 nM) [1]. This potency difference is not a flaw but a feature that determines its utility. High-potency inhibitors saturate the target at low concentrations, which can mask nuances in signaling or make it difficult to study partial inhibition. In contrast, a compound like PDE5-IN-9, with its lower potency and distinct quinazoline scaffold, serves as a unique tool for probing PDE5 biology under different kinetic and binding constraints, making its substitution with a clinical candidate inappropriate for specific mechanistic or structural biology experiments.

Quantitative Evidence for PDE5-IN-9: Differential Performance Against Comparators


Comparative In Vitro Potency: PDE5-IN-9 vs. PDE5-IN-3 and Vardenafil

PDE5-IN-9 exhibits an in vitro PDE5 inhibitory IC50 of 11.2 μM . This places it in a distinct potency class from high-affinity PDE5 inhibitors. For direct comparison, another research-grade PDE5 inhibitor, PDE5-IN-3, demonstrates an IC50 of 1.57 nM , making it approximately 7,100-fold more potent. Furthermore, the clinically approved inhibitor vardenafil has a reported IC50 of 0.091 nM [1], which is approximately 123,000-fold more potent than PDE5-IN-9.

PDE5 inhibition IC50 Enzyme Assay

Defined Binding Interaction Profile of PDE5-IN-9 in the PDE5 Catalytic Site

Computational docking studies have identified a specific binding pose for PDE5-IN-9 within the PDE5 active site, predicting key interactions with three amino acid residues: Gln817, Tyr612, and Ala767 [1]. This contrasts with the binding profiles of clinical PDE5 inhibitors. For instance, sildenafil's interaction is largely driven by its pyrazolopyrimidinone ring mimicking cGMP and forming a hydrogen bond with Gln817, while its ethoxyphenyl group occupies the hydrophobic Q2 pocket [2]. The interaction of PDE5-IN-9 with a distinct combination of residues, including the backbone carbonyl of Ala767, suggests a different binding mode.

Molecular Docking Structure-Activity Relationship PDE5 binding

Physicochemical and Solubility Profile of PDE5-IN-9 for In Vitro Assay Development

For in vitro assays, the solubility of a compound in DMSO is a critical factor for preparing reproducible stock solutions. PDE5-IN-9 demonstrates high solubility in DMSO, reported at ≥100 mg/mL (equivalent to ≥314.07 mM) [1]. This allows for the preparation of concentrated stock solutions, which can then be diluted to the desired working concentrations without exceeding the typical ≤0.1% (v/v) DMSO limit in cell-based assays, thereby minimizing vehicle-related cytotoxicity or off-target effects [2].

Solubility DMSO Formulation In Vitro Assay

Targeted Application Scenarios for PDE5-IN-9 Based on Its Unique Profile


Low-Potency Control in PDE5 Inhibitor Screening Cascades

Given its micromolar IC50 of 11.2 μM , PDE5-IN-9 is ideally suited as a low-potency control or comparator in enzymatic and cellular screening assays. It provides a useful benchmark to assess the relative potency of novel PDE5 inhibitors identified from high-throughput screens (HTS) or structure-based drug design. Its inclusion can help validate assay windows and confirm that observed effects are due to specific PDE5 inhibition rather than non-specific compound effects that might be more common at high concentrations.

Mechanistic Probe for PDE5-Ligand Binding Studies

The defined binding interactions of PDE5-IN-9 with residues Gln817, Tyr612, and Ala767 [1] make it a valuable tool compound for structural and biophysical studies. It can be used in X-ray crystallography or NMR to solve the co-crystal structure with PDE5, providing a novel chemotype to explore the enzyme's active site. Furthermore, it serves as a reference ligand for competitive binding assays (e.g., SPR or fluorescence polarization) to characterize the binding affinity and kinetics of new PDE5-targeting molecules.

Core Scaffold for Medicinal Chemistry Lead Optimization

As a quinazoline-based PDE5 inhibitor , PDE5-IN-9 represents a distinct chemical scaffold that is structurally divergent from the pyrazolopyrimidinone (sildenafil), β-carboline (tadalafil), and imidazotriazinone (vardenafil) cores of clinically approved drugs. This scaffold offers a unique starting point for medicinal chemistry programs aiming to design novel PDE5 inhibitors with potentially improved selectivity, pharmacokinetic properties, or reduced off-target liabilities. SAR studies around the PDE5-IN-9 core can generate novel intellectual property.

Reagent for In Vitro Cardiovascular Disease Research

The original characterization of PDE5-IN-9 highlighted its potential utility in cardiovascular disease research . PDE5 is a key regulator of vascular tone and cardiac remodeling, and its inhibition is a validated therapeutic strategy for conditions like pulmonary arterial hypertension. PDE5-IN-9 can be employed in various in vitro cardiovascular models, such as studies of vascular smooth muscle cell relaxation, platelet aggregation, or cardiomyocyte hypertrophy, to investigate the role of PDE5 signaling in disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDE5-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.